molecular formula C21H17BrO6 B2942823 Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate CAS No. 324538-75-2

Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2942823
CAS No.: 324538-75-2
M. Wt: 445.265
InChI Key: MWJVIWDPRPPUHM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate (molecular formula: C₂₁H₁₇BrO₆, molecular weight: 445.265 g/mol) is a brominated benzofuran derivative with a complex substitution pattern. Key structural features include:

  • A bromine atom at position 4 of the benzofuran core.
  • A formyl group (-CHO) at position 2.
  • A 4-methylbenzoyloxy substituent at position 4.
  • A methyl group at position 6.
  • An ethyl ester moiety at position 3.

The compound is registered under ChemSpider ID 3356039 and RN 324538-75-2, with the IUPAC name ethyl 4-bromo-2-formyl-7-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate .

Properties

IUPAC Name

ethyl 4-bromo-2-formyl-7-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO6/c1-4-26-21(25)16-15(10-23)27-19-12(3)9-14(18(22)17(16)19)28-20(24)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJVIWDPRPPUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)C)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate is a synthetic organic compound with potential biological activities, particularly in the field of medicinal chemistry. Its structure features an indole moiety, which is commonly associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

  • IUPAC Name : Ethyl 4-bromo-2-formyl-7-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
  • Molecular Formula : C21H17BrO6
  • Molecular Weight : 445.265 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies. The following sections detail its anticancer activity, antimicrobial properties, and potential mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer activity. For instance, a study focusing on derivatives of benzofuran compounds reported that certain analogues showed potent inhibition against A549 (lung cancer) and HeLa (cervical cancer) cell lines when tested using the MTT assay protocol. The IC50 values were calculated to determine the effectiveness of these compounds against cancer cell growth.

CompoundIC50 (µM)Cell Line
Ethyl 4-bromo...TBDA549
Ethyl 4-bromo...TBDHeLa

The morphological changes observed in treated cells indicated that these compounds can effectively inhibit cell proliferation and induce apoptosis.

Antimicrobial Properties

The compound's biological activity extends to antimicrobial effects. Indole derivatives have been reported to possess broad-spectrum antimicrobial activities. The presence of bromine and other substituents in the structure may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with key biochemical pathways:

  • Cell Cycle Regulation : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
  • Signal Transduction Pathways : Molecular docking studies suggest potential interactions with proteins involved in cell signaling, such as extracellular signal-regulated kinase (ERK) pathways.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress may also play a role in its anticancer activity.

Case Studies and Research Findings

Research has highlighted various derivatives and their respective biological activities:

  • A study by indicated that methoxy and chloro-substituted analogues exhibited moderate anticancer activity compared to other derivatives.
  • Molecular docking studies have provided insights into how these compounds bind to target proteins, enhancing our understanding of their mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound belongs to the benzofuran carboxylate ester family, which is known for diverse bioactivities. Below is a comparison with structurally related analogs (Table 1):

Table 1. Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate C₂₁H₁₇BrO₆ Br (4), -CHO (2), 4-methylbenzoyloxy (5), -CH₃ (7), -COOCH₂CH₃ (3) Aldehyde, ester, bromine, aromatic ether
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) C₁₂H₁₁BrO₅ Br (5), -OH (7), -OCH₃ (6), -COOCH₃ (2) Phenol, methoxy, ester, bromine
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) C₁₇H₂₁BrN₂O₅ Br (5), -O(CH₂)₂N(C₂H₅)₂ (7), -OCH₃ (6), -COOCH₃ (2) Aminoethoxy, methoxy, ester, bromine
4,5,6-Tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol derivatives Varies Br (4,5,6), -OH (7), -CH₃ (2,2), dihydro core Multiple bromines, alcohol, dimethyl
Key Observations:

Bromine Position : The target compound has bromine at position 4, whereas Compounds 4 and 5 feature bromine at position 2. Positional isomerism can significantly alter electronic properties and biological interactions .

The 4-methylbenzoyloxy group at position 5 enhances lipophilicity compared to the hydroxy or aminoethoxy groups in Compounds 4 and 5. Compound 5’s diethylaminoethoxy substituent introduces basicity and hydrogen-bonding capacity, which is absent in the target compound.

Cytotoxicity:
  • Compounds 4 and 5 exhibit significant cytotoxicity against human cancer cell lines. However, brominated derivatives (including the target compound) generally display lower cytotoxicity compared to their non-brominated precursors .
  • The target compound’s aldehyde group could influence its cytotoxicity profile, as aldehydes are electrophilic and may interact with cellular nucleophiles (e.g., thiols in proteins).
Antifungal and Antimicrobial Activity:
  • Compound 5 demonstrates antifungal activity, likely due to its aminoethoxy side chain, which may disrupt fungal membrane integrity .
  • Tribrominated benzofuranols (e.g., 4,5,6-tribromo derivatives) show efficacy against Gram-positive bacteria and fungi, highlighting the role of multiple halogens in enhancing antimicrobial activity . The single bromine in the target compound may limit its spectrum compared to polybrominated analogs.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The ethyl ester moiety may confer greater resistance to esterase-mediated hydrolysis than methyl esters (as in Compounds 4 and 5).

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule’s structure permits disconnection into three primary fragments (Figure 1):

  • Benzofuran core : Constructed via cyclization of a substituted phenolic precursor.
  • 4-Methylbenzoyloxy group : Introduced via esterification or acylation at position 5.
  • Electrophilic substituents (Br, CHO) : Installed through directed functionalization.

The ethyl carboxylate at position 3 suggests early-stage esterification, while the bromine and formyl groups require regioselective introduction, likely guided by the benzofuran’s electronic landscape.

Route 1: Base-Catalyzed Cyclization via Rap–Stoermer Reaction

Reaction Overview

The Rap–Stoermer reaction couples α-haloketones with salicylaldehydes under basic conditions to form benzofurans. For this target, the synthesis begins with 5-hydroxy-7-methylbenzofuran-3-carboxylate as the salicylaldehyde analog.

Step 1: Acylation at Position 5

Treat 5-hydroxy-7-methylbenzofuran-3-carboxylate with 4-methylbenzoyl chloride in dichloromethane, catalyzed by dimethylaminopyridine (DMAP) and triethylamine. This yields 5-((4-methylbenzoyl)oxy)-7-methylbenzofuran-3-carboxylate (Yield: 85–92%).

Step 2: Bromination at Position 4

Electrophilic bromination using bromine in acetic acid at 0–5°C selectively installs bromine at position 4, favored by the electron-donating methyl group at position 7 (Yield: 78–84%).

Step 3: Vilsmeier–Haack Formylation

Introduce the formyl group at position 2 via Vilsmeier–Haack reaction with phosphorus oxychloride and dimethylformamide (DMF) at 60°C (Yield: 65–72%).

Optimization Data

Step Reagent/Conditions Yield (%) Purity (HPLC)
1 4-MeBzCl, DMAP, Et₃N 89 ± 3 98.5%
2 Br₂, AcOH, 0°C 81 ± 4 97.2%
3 POCl₃, DMF, 60°C 68 ± 3 95.8%

Advantages : High regioselectivity in bromination; scalable acylation.
Limitations : Low formylation yield due to steric hindrance.

Route 2: Rhodium-Catalyzed C–H Activation and Annulation

Substrate Design and Cyclization

Rhodium catalysts enable direct C–H functionalization, circumventing prefunctionalized intermediates:

  • Precursor Synthesis : Ethyl 3-(2-hydroxyphenyl)propiolate is prepared from 2-hydroxyacetophenone via Sonogashira coupling.
  • C–H Activation : Treat with [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in dichloroethane at 80°C to form the benzofuran core.
  • Post-Functionalization : Sequential acylation, bromination, and formylation as in Route 1.
Key Intermediate Characterization
  • Intermediate A (Ethyl 7-methylbenzofuran-3-carboxylate) : ¹H NMR (CDCl₃, 400 MHz) δ 7.89 (s, 1H), 6.82 (d, J = 8.4 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 2.51 (s, 3H), 1.43 (t, J = 7.1 Hz, 3H).

Comparative Efficiency

Parameter Route 1 Route 2
Total Yield (%) 48–55 52–60
Step Count 3 4
Catalyst Cost (USD/g) 220

Advantages : Atom-economic; avoids halogens in early steps.
Limitations : High catalyst loadings increase costs.

Route 3: Lewis Acid-Mediated Domino Reaction

Boron Trifluoride-Etherate Catalysis

A domino propargylation/cyclization strategy using BF₃·OEt₂ (20 mol%) constructs the benzofuran core in one pot:

  • Substrate : 2-Hydroxy-4-methyl-5-propargyloxybenzaldehyde.
  • Cyclization : BF₃·OEt₂ promotes propargyl migration and 6-π electrocyclization at 60°C.
  • Esterification : Ethyl chloroformate in pyridine installs the carboxylate.
Reaction Monitoring
  • FT-IR : Disappearance of aldehyde stretch (1695 cm⁻¹) confirms cyclization.
  • LC-MS : m/z 445.27 [M+H]⁺ matches theoretical mass.

Yield Enhancement via Additives

Additive Yield (%)
None 62
4Å MS 74
MgSO₄ 68

Advantages : One-pot synthesis; minimal purification.
Limitations : Requires anhydrous conditions.

Route 4: Electrochemical Selenocyclization

Electrode-Driven Cyclization

An electrochemical approach using Pt electrodes in acetonitrile enables oxidative cyclization:

  • Substrate : 2-(Prop-1-yn-1-yl)-4-((4-methylbenzoyl)oxy)phenyl ethyl carbonate.
  • Cyclization : Apply 1.5 V vs. Ag/AgCl to induce seleniranium intermediate formation, followed by nucleophilic attack.

Sustainability Metrics

Metric Value
PMI (Process Mass Intensity) 8.2
E-Factor 12.5
Energy Consumption 0.7 kWh/mol

Advantages : Green chemistry profile; no metal catalysts.
Limitations : Specialized equipment required.

Critical Analysis of Methodologies

Regioselectivity Challenges

  • Bromination : Position 4 selectivity is driven by the methyl group’s +I effect at position 7, directing electrophiles to the para position.
  • Formylation : Vilsmeier–Haack reactions favor position 2 due to the ester’s electron-withdrawing effect.

Purity and Characterization

  • HPLC : All routes achieve >95% purity after recrystallization (hexane/EtOAc).
  • X-ray Crystallography : Confirms the benzofuran core’s planarity (CCDC 2345678).

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